molecular formula C15H13F2N3O2 B5487400 N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide

N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide

Cat. No.: B5487400
M. Wt: 305.28 g/mol
InChI Key: PFWKSPAUZUNAHJ-UHFFFAOYSA-N
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Description

N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide, also known as DAA-1106, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective ligand for the peripheral benzodiazepine receptor (PBR), which is involved in many physiological processes.

Mechanism of Action

N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide binds to the PBR with high affinity and specificity, leading to the activation of several signaling pathways. It has been shown to modulate the activity of several enzymes, such as adenylate cyclase, protein kinase C, and mitogen-activated protein kinase. It also affects the expression of several genes involved in inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in several animal models of disease, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of brain injury. Additionally, this compound has been shown to modulate the immune system and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide has several advantages for lab experiments. It is a highly selective ligand for the PBR and has been extensively characterized in vitro and in vivo. It is also commercially available, making it easy to obtain for research purposes. However, there are some limitations to its use. This compound has a relatively short half-life, which may limit its use in some experiments. Additionally, its effects may be influenced by other factors, such as the concentration of endogenous ligands for the PBR.

Future Directions

There are several future directions for the use of N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide in scientific research. One area of interest is the development of new therapeutic agents that target the PBR. This compound has been used as a lead compound in the development of several new drugs, including those for the treatment of neurodegenerative diseases and cancer. Another area of interest is the study of the role of PBR in the immune system. This compound has been shown to modulate the activity of immune cells, and further research in this area may lead to the development of new immunomodulatory agents. Finally, the use of this compound in combination with other drugs may lead to the development of new treatment strategies for a variety of diseases.

Synthesis Methods

The synthesis of N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide involves several steps, starting with the reaction of 2,4-difluoroaniline with ethyl chloroformate to yield 2,4-difluoro-N-ethoxycarbonylaniline. This compound is then reacted with 4-aminobenzoic acid to form this compound. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively used in scientific research as a ligand for the PBR. The PBR is a transmembrane protein that is found in many tissues, including the brain, heart, and immune system. It is involved in several physiological processes, such as cholesterol transport, steroidogenesis, and apoptosis. This compound has been used to study the role of PBR in these processes and to develop new therapeutic agents.

Properties

IUPAC Name

N-[4-[(2,4-difluorophenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2/c1-9(21)18-11-3-5-12(6-4-11)19-15(22)20-14-7-2-10(16)8-13(14)17/h2-8H,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWKSPAUZUNAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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